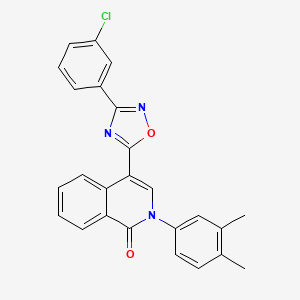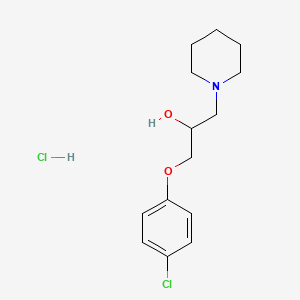
1-O-Tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-O-Tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride” is a chemical substance that is used as a building block in the synthesis of various other compounds . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It is used as a precursor to the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The CAS Number of a similar compound, O1-tert-butyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate, is 1782647-31-7 . The molecular weight of this similar compound is 230.26 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require specialized knowledge in the field of organic chemistry. The compound can undergo various reactions depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.26 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
This compound and its derivatives play a crucial role in the synthesis of complex molecular structures, serving as intermediates in various chemical transformations. For instance, research by Nativi et al. (1989) demonstrated its use in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives through acid-catalyzed rearrangement processes. These processes involve the transformation of azidoformate and oxabicycloheptene derivatives into protected amines, showcasing the compound's utility in constructing complex sugar analogs (Nativi, Reymond, & Vogel, 1989).
Applications in Peptide Synthesis
Sajjadi and Lubell (2008) highlighted the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating the compound's relevance in creating amino acid-azetidine chimeras. These chimeras serve as tools for studying the influence of conformation on peptide activity, offering insights into the structural aspects that govern biological function (Sajjadi & Lubell, 2008).
Role in Antimicrobial Agents
The synthesis and characterization of substituted phenyl azetidines, as explored by Doraswamy and Ramana (2013), present potential applications of such compounds as antimicrobial agents. This research underscores the versatility of azetidine derivatives in developing new therapeutic options (Doraswamy & Ramana, 2013).
Development of Foldamers
Research by Abbas et al. (2009) on the synthesis of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, illustrates the compound's application in the exploration of novel foldamers. These studies contribute to our understanding of protein folding and design (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Conjugate Addition Reactions
The work of Rulev et al. (1998) on the high-pressure vs. thermal activation in the conjugate addition of amines to tert-butyl cinnamates showcases the utility of azetidine derivatives in facilitating highly selective synthesis processes. This research opens new pathways for the rapid and selective synthesis of spirocyclamines, highlighting the compound's versatility in organic synthesis (Rulev, Maddaluno, Plé, Plaquevent, & Duhamel, 1998).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it’s likely that it could influence multiple pathways, leading to a variety of downstream effects . More research is needed to fully understand the biochemical pathways affected by this compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBHQLTNZISOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145874533 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458854.png)

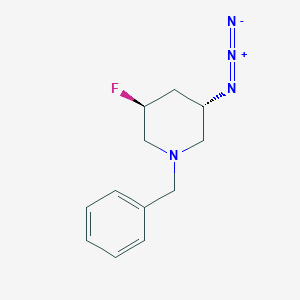

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)
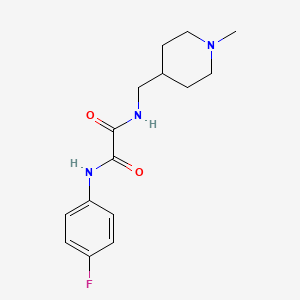

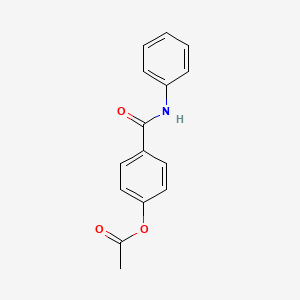
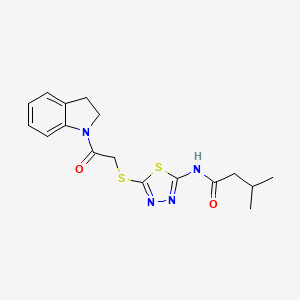

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
